
L-Methionyl-L-prolyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-prolyl-L-glutamine is a tripeptide composed of the amino acids methionine, proline, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-glutamine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. The amino acids are then coupled using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After coupling, the protecting groups are removed to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. Each coupling step is followed by washing and deprotection cycles until the desired peptide is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Methionyl-L-prolyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets. The methionine residue can act as a methyl donor in biochemical reactions, while the proline and glutamine residues contribute to the peptide’s structural stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Methionyl-L-threonyl-L-glutamine
- L-Methionyl-L-seryl-L-glutamine
- Prolyl-Glutamine
Uniqueness
L-Methionyl-L-prolyl-L-glutamine is unique due to the presence of the proline residue, which introduces a kink in the peptide backbone, affecting its conformation and interactions. This structural feature distinguishes it from other similar tripeptides and influences its biological activity and stability.
Propriétés
Numéro CAS |
850474-17-8 |
|---|---|
Formule moléculaire |
C15H26N4O5S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N4O5S/c1-25-8-6-9(16)14(22)19-7-2-3-11(19)13(21)18-10(15(23)24)4-5-12(17)20/h9-11H,2-8,16H2,1H3,(H2,17,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 |
Clé InChI |
QEDGNYFHLXXIDC-DCAQKATOSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)
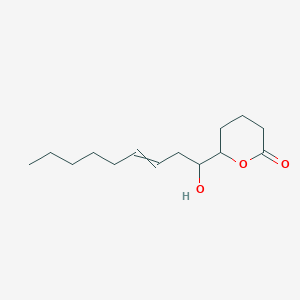
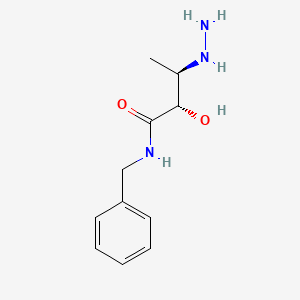
![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
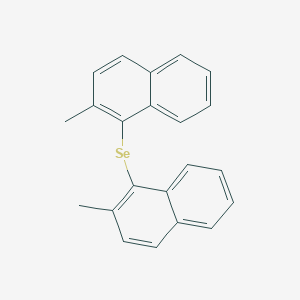
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
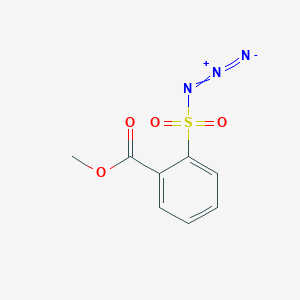
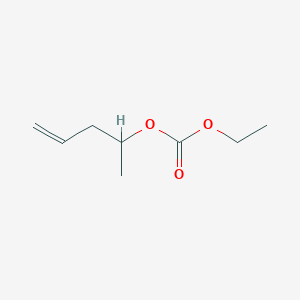
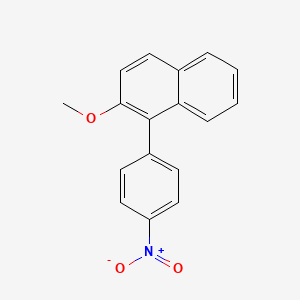
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




